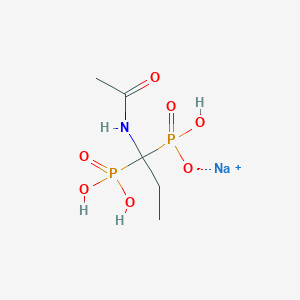
JAK-IN-5 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JAK-IN-5 (hydrochloride) is a potent inhibitor of Janus kinase, a family of enzymes that play a crucial role in the signaling pathways of various cytokines and growth factors. This compound is particularly significant in the field of medicinal chemistry due to its potential therapeutic applications in treating inflammatory and autoimmune diseases .
Preparation Methods
The synthesis of JAK-IN-5 (hydrochloride) involves several steps, starting with the preparation of the core structure. The synthetic route typically includes alkylation reactions, followed by cyclization and chlorination to form the final product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions . Industrial production methods focus on optimizing these reactions to achieve high yields and purity, ensuring the compound meets the required standards for research and potential therapeutic use .
Chemical Reactions Analysis
JAK-IN-5 (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydroxylated compounds .
Scientific Research Applications
JAK-IN-5 (hydrochloride) has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of Janus kinase enzymes. In biology, it helps researchers understand the role of Janus kinase in cellular signaling pathways. In medicine, it is being investigated for its potential to treat diseases such as rheumatoid arthritis, psoriasis, and myelofibrosis. Additionally, it has industrial applications in the development of new therapeutic agents targeting Janus kinase pathways .
Mechanism of Action
The mechanism of action of JAK-IN-5 (hydrochloride) involves the inhibition of Janus kinase enzymes. These enzymes are part of the Janus kinase-signal transducer and activator of transcription pathway, which regulates the transcription of genes involved in immune responses and cell growth. By inhibiting Janus kinase, JAK-IN-5 (hydrochloride) disrupts this signaling pathway, thereby modulating the immune response and reducing inflammation .
Comparison with Similar Compounds
JAK-IN-5 (hydrochloride) is unique compared to other Janus kinase inhibitors due to its specific molecular structure and high selectivity for Janus kinase enzymes. Similar compounds include tofacitinib, baricitinib, and ruxolitinib, which also inhibit Janus kinase but differ in their selectivity and therapeutic applications. For example, tofacitinib is used primarily for rheumatoid arthritis, while ruxolitinib is used for myelofibrosis .
Conclusion
JAK-IN-5 (hydrochloride) is a significant compound in the field of medicinal chemistry, with promising applications in treating inflammatory and autoimmune diseases. Its unique mechanism of action and high selectivity for Janus kinase enzymes make it a valuable tool for scientific research and potential therapeutic use.
Properties
IUPAC Name |
5-ethyl-2-fluoro-4-[3-[5-(1-methylpiperidin-4-yl)-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-2-yl]-1H-indazol-6-yl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31FN6O.ClH/c1-3-16-13-25(35)21(28)14-20(16)17-4-5-19-23(12-17)31-32-26(19)27-29-22-8-11-34(15-24(22)30-27)18-6-9-33(2)10-7-18;/h4-5,12-14,18,35H,3,6-11,15H2,1-2H3,(H,29,30)(H,31,32);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLPCWWFLJIQJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1C2=CC3=C(C=C2)C(=NN3)C4=NC5=C(N4)CN(CC5)C6CCN(CC6)C)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
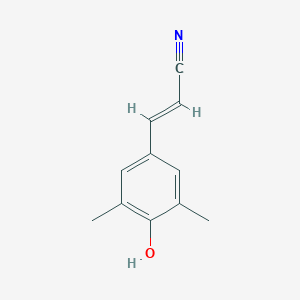
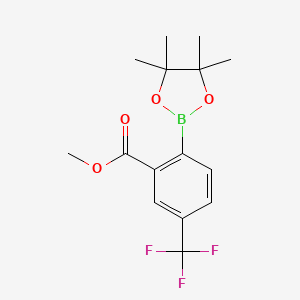
![2H-Spiro[benzofuran-3,1'-cyclopropan]-4-ol](/img/structure/B8116977.png)
![7-methylspiro[2H-benzofuran-3,1-cyclopropane]-4-ol](/img/structure/B8116983.png)
![8-Bromo-1-chlorodibenzo[b,d]furan](/img/structure/B8116989.png)
![1-Amino-1,4-diazabicyclo[2.2.2]octan-1-ium iodide hydroiodide](/img/structure/B8116998.png)
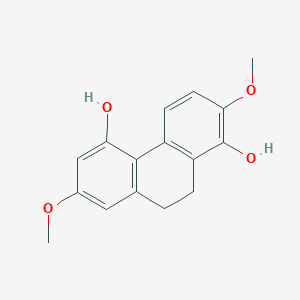
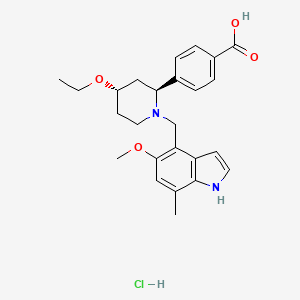
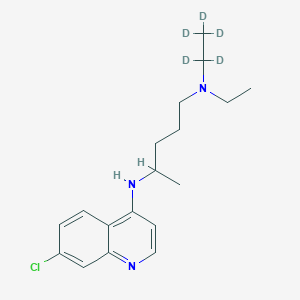
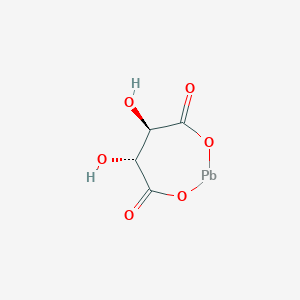
![disodium;[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate](/img/structure/B8117062.png)
![N-[(1S)-2-(Dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[[4-(propanoylamino)benzoyl]amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B8117064.png)
![(S)-5-Benzyl-2-phenyl-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B8117065.png)
